molecular formula C13H12N2O4 B11049211 [2-(3-Methoxyphenyl)-4-oxo-3H-pyrimidin-5-yl]acetic acid

[2-(3-Methoxyphenyl)-4-oxo-3H-pyrimidin-5-yl]acetic acid

Cat. No.: B11049211
M. Wt: 260.24 g/mol
InChI Key: FBQCILZTHJEHFC-UHFFFAOYSA-N
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Description

[2-(3-Methoxyphenyl)-4-oxo-3H-pyrimidin-5-yl]acetic acid: is a heterocyclic compound that features a pyrimidine ring substituted with a methoxyphenyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Methoxyphenyl)-4-oxo-3H-pyrimidin-5-yl]acetic acid can be achieved through multicomponent reactions. One approach involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid in the presence of a base such as triethylamine . The reaction proceeds in two steps: initial interaction of starting materials in acetonitrile, followed by the formation of the target compound in acidic media.

Industrial Production Methods: The use of microwave-induced synthesis and green chemistry approaches, such as deep eutectic solvents (DES), can also be considered for more sustainable industrial processes .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl group, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the formation of more complex heterocyclic structures.

Biology: In biological research, [2-(3-Methoxyphenyl)-4-oxo-3H-pyrimidin-5-yl]acetic acid can be used to study enzyme interactions and metabolic pathways.

Industry: In the industrial sector, the compound can be used in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which [2-(3-Methoxyphenyl)-4-oxo-3H-pyrimidin-5-yl]acetic acid exerts its effects involves interactions with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the pyrimidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: The presence of the pyrimidine ring in [2-(3-Methoxyphenyl)-4-oxo-3H-pyrimidin-5-yl]acetic acid distinguishes it from other similar compounds. This structural feature allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C13H12N2O4

Molecular Weight

260.24 g/mol

IUPAC Name

2-[2-(3-methoxyphenyl)-6-oxo-1H-pyrimidin-5-yl]acetic acid

InChI

InChI=1S/C13H12N2O4/c1-19-10-4-2-3-8(5-10)12-14-7-9(6-11(16)17)13(18)15-12/h2-5,7H,6H2,1H3,(H,16,17)(H,14,15,18)

InChI Key

FBQCILZTHJEHFC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC=C(C(=O)N2)CC(=O)O

Origin of Product

United States

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